molecular formula C13H20BrClN2O B2733129 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride CAS No. 1423025-84-6

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride

Cat. No.: B2733129
CAS No.: 1423025-84-6
M. Wt: 335.67
InChI Key: GFOMDQOKJGEBRM-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride is a chemical compound with the molecular formula C13H20BrClN2O and a molecular weight of 335.67 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride typically involves several steps. One common method includes the reaction of 4-bromobenzylamine with 2-bromo-2-methylpropanoic acid, followed by the addition of butanamide. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride can be compared with other similar compounds, such as:

  • 2-amino-N-[2-(4-chlorophenyl)propan-2-yl]butanamide hydrochloride
  • 2-amino-N-[2-(4-fluorophenyl)propan-2-yl]butanamide hydrochloride
  • 2-amino-N-[2-(4-methylphenyl)propan-2-yl]butanamide hydrochloride

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique .

Properties

IUPAC Name

2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOMDQOKJGEBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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